- Preparation of pyridinyl pyrimidinyl piperidine compounds as GPR119 modulators for therapy, World Intellectual Property Organization, , ,
Cas no 955028-88-3 (tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate)

955028-88-3 structure
Nome del prodotto:tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
Numero CAS:955028-88-3
MF:C10H18FNO3
MW:219.25322675705
MDL:MFCD18791209
CID:3164169
PubChem ID:40152147
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- cis-1-Boc-3-fluoro-4-hydroxypiperidine
- (3.4)-cis-3-FLUORO-4-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate (ACI)
- (cis)-3-Fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester
- cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
- SCHEMBL757272
- rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- MFCD18791209
- cis-tert-butyl3-fluoro-4-hydroxypiperidine-1-carboxylate
- 1174020-40-6
- N-Boc-(3S,4R)-3-Fluoro-4-Hydroxypiperidine
- DTXSID30653987
- 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4R)-
- (3S,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine
- (+)-(3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester
- 955028-88-3
- EN300-7075847
- AKOS015897730
- CS-0047556
- tert-Butyl(3>S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- SS-4803
- MFCD18632748
- Z2307155361
- XRNLYXKYODGLMI-JGVFFNPUSA-N
- tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate >98% ee
- tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
-
- MDL: MFCD18791209
- Inchi: 1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1
- Chiave InChI: XRNLYXKYODGLMI-SFYZADRCSA-N
- Sorrisi: C(N1CC[C@H](O)[C@H](F)C1)(=O)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 219.12707160g/mol
- Massa monoisotopica: 219.12707160g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 30
- Conta legami ruotabili: 6
- Complessità: 239
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 49.8Ų
- XLogP3: 1
Proprietà sperimentali
- Punto di ebollizione: 300.8±42.0°C at 760 mmHg
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Informazioni sulla sicurezza
- Dichiarazione di pericolo: H302-H315-H319-H335
- Condizioni di conservazione:Sealed in dry,2-8°C
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C44410-5g |
tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95% | 5g |
¥421.0 | 2024-07-16 | |
Ambeed | A131433-1g |
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95% | 1g |
$18.0 | 2025-02-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 113127-1g |
cis-1-Boc-3-fluoro-4-hydroxypiperidine |
955028-88-3 | tech | 1g |
4258.0CNY | 2021-07-13 | |
Ambeed | A131433-5g |
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95% | 5g |
$60.0 | 2025-02-25 | |
Chemenu | CM255984-5g |
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95%+ | 5g |
$133 | 2022-12-31 | |
eNovation Chemicals LLC | D656828-100g |
cis-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 97.0% | 100g |
$4000 | 2024-06-05 | |
Enamine | EN300-7075847-2.5g |
rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95.0% | 2.5g |
$148.0 | 2025-02-19 | |
Ambeed | A131433-250mg |
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95% | 250mg |
$10.0 | 2025-02-25 | |
eNovation Chemicals LLC | D498868-10G |
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 97% | 10g |
$160 | 2024-07-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C44410-500mg |
tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95% | 500mg |
¥380.0 | 2023-09-08 |
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt
1.2 Reagents: Methanol , Water ; rt
1.2 Reagents: Methanol , Water ; rt
Riferimento
- Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Preparation of ring-fused pyrrolidines, pharmaceutical compositions containing them, and their use as GPR119 modulators, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Quinazolinones as PARP14 inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 6
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Preparation of imidazopyrazole derivatives for use as GPR119 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hexamethyldisilazane Solvents: Tetrahydrofuran ; 50 psi, 80 °C; 1 h, 80 °C; 80 °C → rt
1.2 Catalysts: p-Toluenesulfonic acid monohydrate ; 24 h, 200 psi, rt → 105 °C
1.2 Catalysts: p-Toluenesulfonic acid monohydrate ; 24 h, 200 psi, rt → 105 °C
Riferimento
- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 3 h, 8 atm, rt
Riferimento
- Preparation of N-containing heterocyclic derivatives as renal outer medullary potassium channel inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Preparation of carboxamide, sulfonamide and amine compounds useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
Riferimento
- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
Riferimento
- Pyrazine substituted pyrrolopyridines as inhibitors of jak and pdk1, United States, , ,
Metodo di produzione 13
Condizioni di reazione
Riferimento
- Imidazo-pyrazoles as gpr119 inhibitors, United States, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ; overnight, 0 °C → rt
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; rt → 0 °C; 30 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; rt → 0 °C; 30 min, 0 °C; 2 h, 0 °C
Riferimento
- Discovery of a novel class of imidazo[1,2-a]pyridines with potent PDGFR activity and oral bioavailabilityACS Medicinal Chemistry Letters, 2014, 5(1), 78-83,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt
Riferimento
- Pyridazinones as tyrosine kinase inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
Riferimento
- Preparation of tetraaza-cyclopenta[a]indenyl derivatives as muscarinic M1 mediators, India, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Preparation of 4-(5-cyanopyrazol-1-yl)-piperidine derivatives as GPR119 modulators useful in the treatment of metabolic diseases, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ; 0 °C; 4 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, rt
Riferimento
- Preparation of fluorinated piperidine derivatives as 5-HT2B receptor antagonists for treatment of pulmonary arterial hypertension, pulmonary fibrosis or irritable bowel syndrome, World Intellectual Property Organization, , ,
Metodo di produzione 19
Condizioni di reazione
Riferimento
- JAK kinase inhibitors for the treatment of myeloproliferative disorders or cancer, World Intellectual Property Organization, , ,
Metodo di produzione 20
Condizioni di reazione
Riferimento
- Novel diazepane derivatives as CCR2 antagonists and their preparation, pharmaceutical compositions an use in the treatment of diseases, United States, , ,
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Raw materials
- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- (3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- Di-tert-butyl dicarbonate
- 3-Fluoropyridin-4-ol
- benzyl cis-3-fluoro-4-hydroxy-piperidine-1-carboxylate
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Preparation Products
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Letteratura correlata
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
955028-88-3 (tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate) Prodotti correlati
- 1361919-32-5(Ethyl 2-cyano-5-(trifluoromethoxy)pyridine-4-carboxylate)
- 1019100-68-5(3-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine)
- 2411195-99-6(2-ethyl-2,3-dihydro-1H-isoindol-5-yl fluoranesulfonate)
- 81811-56-5(Restriction Endonuclease Msp I (high conc.))
- 955369-68-3(2-(6-bromopyridin-2-yl)-2-methylpropan-1-ol)
- 1549811-53-1(GSK-199 Hydrochloric Acid Salt)
- 658-24-2(2,5-Diazabicyclo[2.2.2]octane)
- 1257832-55-5(3-Methoxy-4-(2,2,2-trifluoroethyl)aniline)
- 1314162-19-0(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine)
- 2286042-62-2(2-oxabicyclo[2.1.1]hexane-1-carbaldehyde)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:955028-88-3)tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate

Purezza:99%
Quantità:25g
Prezzo ($):269.0